7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
Description
Rationale for Integrating Chromenone and Benzodiazole Scaffolds
Chromenones, characterized by a benzopyran-4-one core, have long been recognized as privileged scaffolds in drug discovery due to their diverse bioactivities, including antioxidant, anti-inflammatory, and anticancer properties. The planar aromatic system of chromenone facilitates π-π stacking interactions with biological targets, while its keto group enables hydrogen bonding and chelation of metal ions. Benzodiazoles, particularly 1-methyl-1H-benzodiazole, contribute complementary electronic and steric properties. The benzodiazole moiety’s imine nitrogen atoms enhance solubility and participate in dipole-dipole interactions, as demonstrated in benzothiazolyl-chromenone hybrids where the benzothiazole bridge improved molar extinction coefficients and antioxidant efficacy.
The conjugation of chromenone at the 3-position with benzodiazole creates a push-pull electronic system, analogous to the 9-methoxy-1H-benzo[f]chromene derivatives that exhibited submicromolar IC~50~ values against breast and colon cancer cells. This electronic asymmetry polarizes the molecule, potentially enhancing binding to ATP-dependent efflux pumps like P-glycoprotein (P-gp), a critical target in overcoming multidrug resistance. Computational docking studies of similar hybrids have revealed favorable interactions with the 3NM8 protein’s hydrophobic pocket, suggesting that the chromenone-benzodiazole framework may optimize target engagement.
Strategic Incorporation of Methylpiperazinyl Function
The 4-methylpiperazinylmethyl group at the 8-position of the chromenone nucleus serves multiple strategic roles. First, the tertiary amine in the piperazine ring introduces a protonatable nitrogen at physiological pH, enhancing water solubility and blood-brain barrier penetration—a feature critical for central nervous system-targeted agents. Second, methylpiperazine’s conformational flexibility allows adaptive binding to diverse receptor topographies, as observed in hybrid topoisomerase II inhibitors where piperazine derivatives improved intercalation into DNA-topoisomerase complexes.
Structure-activity relationship (SAR) analyses of 1H-benzo[f]chromenes revealed that alkoxy substituents at the 9-position significantly influenced cytotoxicity, with hexyloxy tails conferring optimal activity. By replacing the alkoxy group with a methylpiperazinylmethyl moiety, the designers of this compound likely sought to balance lipophilicity and polarity while introducing hydrogen-bond acceptor sites. This modification mirrors the optimization of merbarone-etoposide hybrids, where piperazine linkers enhanced topoisomerase II poisoning efficacy by 3-fold compared to parent compounds.
Historical Development of Pharmacophore Hybridization Strategy
Pharmacophore hybridization emerged as a dominant strategy in the 2010s to combat complex multifactorial diseases. The seminal work on merbarone-etoposide hybrids demonstrated that merging the thiouracil core of merbarone with the glycosidic moiety of etoposide yielded dual-acting topoisomerase II poisons with nanomolar antiproliferative activity. This approach addressed the limitations of single-target agents, which often succumb to resistance mechanisms.
Chromenone-based hybrids followed a similar trajectory. Early derivatives focused on appending simple alkyl or aryl groups, but the integration of nitrogen-containing heterocycles like benzodiazole marked a paradigm shift. For instance, benzothiazolyl-chromenones synthesized via Knoevenagel condensation exhibited extinction coefficients exceeding 10^4^ L·mol^-1^·cm^-1^, enabling their use as fluorescent probes alongside therapeutic activity. The current compound extends this logic by incorporating a methylpiperazinyl group—a decision informed by the success of PI3K inhibitors where piperazine rings improved kinase selectivity.
Current Research Landscape and Significance
Contemporary medicinal chemistry prioritizes multifunctional hybrids that engage multiple targets while maintaining favorable pharmacokinetics. The compound under discussion aligns with three key trends:
Multidrug Resistance Reversal : Benzodiazole-chromenone hybrids have shown promise in inhibiting P-gp efflux pumps, with derivatives like 4b and 4w reducing IC~50~ values against MCF-7/ADR cells by 40% compared to doxorubicin. The methylpiperazinyl group may further potentiate this effect by interacting with P-gp’s transmembrane domains.
Dual Antioxidant-Chemotherapeutic Activity : Chromenone derivatives exhibit intrinsic radical-scavenging capacity, as evidenced by 50% inhibitory concentrations (IC~50~) of 12.8 μM against DPPH radicals—comparable to ascorbic acid. Coupling this with benzodiazole’s DNA intercalation potential creates molecules capable of mitigating oxidative stress while directly targeting cancer cells.
Kinase Modulation Potential : The methylpiperazine moiety’s resemblance to ATP-competitive kinase inhibitors suggests possible interactions with serine/threonine kinases like PLK1, which regulates mitotic progression and is overexpressed in malignancies. Molecular docking studies could validate this hypothesis.
The following table summarizes key pharmacological parameters of structurally related hybrids:
Properties
IUPAC Name |
7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-25-9-11-27(12-10-25)14-17-20(28)8-7-15-13-16(23(29)30-21(15)17)22-24-18-5-3-4-6-19(18)26(22)2/h3-8,13,28H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUVRCUIYMEFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and an appropriate aldehyde under acidic conditions . The chromenone moiety is then introduced through a cyclization reaction involving salicylaldehyde derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the employment of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The piperazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications at Position 3
The benzodiazolyl group at position 3 distinguishes the target compound from analogs. Key comparisons include:
- The molecular weight (420.53 g/mol) is slightly lower than the target compound due to the absence of a diazole nitrogen .
Table 1: Substituent Effects at Position 3
Substituent Variations at Position 8
The 4-methylpiperazinylmethyl group at position 8 is a recurring motif in coumarin derivatives, likely enhancing solubility and enabling interactions with amine-binding receptors. Comparisons include:
- 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one : The triazolylmethyl group introduces polarity, which may improve aqueous solubility but reduce membrane permeability .
Table 2: Position 8 Substituent Impact
Electronic and Steric Effects of Auxiliary Groups
Research Findings and Implications
- Crystallographic Data : The crystal structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one reveals a planar coumarin core with the piperazinyl group adopting a chair conformation, suggesting predictable binding modes in protein pockets .
- Synthetic Accessibility : The benzodiazolyl group in the target compound requires multi-step synthesis, whereas analogs like the benzothiazolyl derivative can be prepared via simpler cyclization reactions .
Biological Activity
7-Hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a benzimidazole, piperazine, and chromenone moiety, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 373.43 g/mol. The structure includes a hydroxyl group that enhances its reactivity and a piperazine group that may improve bioavailability by facilitating membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzimidazole moiety is known for its ability to interact with DNA and proteins, potentially inhibiting their function. The piperazine group enhances the compound's ability to cross cell membranes, increasing its bioavailability and therapeutic potential.
Antimicrobial Activity
Research indicates that derivatives of chromenone compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate high activity against various bacterial strains such as Staphylococcus pneumoniae and Pseudomonas aeruginosa . The presence of the hydroxyl group in the structure may contribute to enhanced antimicrobial efficacy.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly due to its ability to inhibit key enzymes involved in cell proliferation. It has been shown to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. Its mechanism could involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are often implicated in inflammatory processes.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various derivatives of chromenone compounds, including those similar to 7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one. Results indicated potent activity against Staphylococcus pneumoniae, with some derivatives showing effectiveness comparable to standard antibiotics .
Study 2: Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the growth of several cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . Further research is ongoing to elucidate specific pathways affected by this compound.
Comparative Analysis with Similar Compounds
A comparison table highlighting similar compounds provides insight into how structural variations affect biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one | Lacks piperazine group | Reduced bioavailability |
| 7-hydroxy-3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one | Lacks methyl and piperazine groups | Altered activity |
| 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(4-methylpiperazin-1-yl)methyl | Lacks hydroxyl group | Affects reactivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction intermediates be characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Coupling of a benzodiazole moiety to a chromenone backbone using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert conditions .
- Step 2 : Introduction of the 4-methylpiperazinylmethyl group via nucleophilic substitution or reductive amination, monitored by TLC/HPLC .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (acetone/water) .
- Intermediate Characterization : Employ H/C NMR (DMSO-d₆ or CDCl₃) and HRMS for structural confirmation .
Q. How can researchers verify the compound’s structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Analyze aromatic proton environments (δ 6.5–8.5 ppm for benzodiazole/chromenone) and piperazine methyl groups (δ 2.3–2.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 421.146 for [M+H]⁺ via ESI-HRMS) .
- HPLC-PDA : Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>98%) and detect trace impurities .
Q. What solubility and formulation challenges are associated with this compound?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions), PBS (pH 7.4), and simulated gastric fluid (pH 1.2). Low aqueous solubility (<50 µM) is common due to the hydrophobic benzodiazole core .
- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions to enhance bioavailability. Monitor stability via UV-Vis spectroscopy (λ_max ~320 nm) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay (IC₅₀ in cancer cell lines, e.g., HCT-116 or MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .
Q. How stable is this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track chromenone ring decomposition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the benzodiazole and piperazine moieties?
- Methodological Answer :
- Analog Synthesis : Replace 4-methylpiperazine with morpholine or thiomorpholine; modify benzodiazole methylation .
- Biological Testing : Compare IC₅₀ values in enzyme assays (e.g., CYP450 inhibition) and molecular docking (Autodock Vina) to identify critical interactions .
Q. What strategies optimize synthetic yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for coupling efficiency .
- Process Optimization : Use flow chemistry for piperazinylmethylation (residence time: 30 min, 80°C) .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in amidation steps .
Q. How can in vivo pharmacokinetics be evaluated for this compound?
- Methodological Answer :
- Animal Models : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma samples (0–24 hr) .
- LC-MS/MS Quantification : Use deuterated internal standards (LOQ: 1 ng/mL) to measure Cmax, Tmax, and t₁/₂ .
- Tissue Distribution : Analyze brain penetration (logBB >0.3) via homogenization and extraction .
Q. What mechanistic studies resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify off-target effects .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites via UPLC-QTOF .
Q. How can computational modeling guide derivative design?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
